N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
“N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide, which was synthesized and covalently bonded to silica .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an electro-oxidative method for the ring opening of imidazopyridine derivatives has been reported, offering a sustainable alternative to existing harsh reaction conditions and providing an efficient approach to produce N-(pyridin-2-yl)amide derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the SEM image of a hybrid thiourea silicate revealed spherical and irregular nanoparticles .Mechanism of Action
Target of Action
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a complex compound with potential therapeutic applications. It has been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin. This suggests that the compound could have potential applications in the treatment of conditions related to melanin overproduction.
Mode of Action
It is believed to interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could lead to changes in the biochemical processes involving tyrosinase, such as the production of melanin.
Result of Action
The primary result of the action of this compound is the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders.
Safety and Hazards
Future Directions
Future research directions could include further studies on the potential applications of “N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide” in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, the potential use of these materials in non-linear optics could be explored .
Properties
IUPAC Name |
N-benzyl-4-methyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTXXMQNFWVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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